Product packaging for 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole(Cat. No.:CAS No. 939677-20-0)

1-[2-(4-chlorophenoxy)ethyl]-1H-indazole

Cat. No.: B2685841
CAS No.: 939677-20-0
M. Wt: 272.73
InChI Key: WYFOFDDRXJEHRU-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)ethyl]-1H-indazole is a synthetic indazole derivative intended for research and development purposes. Indazoles are a privileged scaffold in medicinal chemistry, known for their wide range of pharmacological activities . Compounds featuring an indazole core fused to a benzene ring have demonstrated significant importance in designing novel drug molecules for various therapeutic areas . The structural motif of an indazole linked to a chlorophenoxy ether, similar to this compound, is found in molecules investigated for their biological properties . For instance, research on analogous structures has explored their potential as calmodulin antagonists, which can play a role in protecting cells from injury . The indazole ring system allows for functionalization at different positions, enabling the fine-tuning of properties for specific research applications, including cardiovascular and metabolic diseases . This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13ClN2O B2685841 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole CAS No. 939677-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-13-5-7-14(8-6-13)19-10-9-18-15-4-2-1-3-12(15)11-17-18/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFOFDDRXJEHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 1 2 4 Chlorophenoxy Ethyl 1h Indazole and Analogues

General Approaches to Indazole Core Synthesis

The construction of the 1H-indazole core is a well-established area of heterocyclic chemistry, with several reliable methods available to synthetic chemists. These approaches can be broadly categorized into intramolecular cyclization reactions, annulation strategies, and diazotization-based syntheses.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for forming the indazole ring system, typically involving the formation of a key N-N or C-N bond in the final ring-closing step.

A prominent method for indazole synthesis involves the intramolecular C-H amination of aryl hydrazones. This approach leverages the reactivity of a C-H bond on the aromatic ring, which is brought into proximity of a nitrogen atom of the hydrazone moiety. The reaction is often mediated by a transition metal catalyst or a chemical oxidant.

For instance, the synthesis of 1H-indazoles from arylhydrazones can be achieved through direct aryl C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA). elsevierpure.com This method demonstrates good functional group tolerance. elsevierpure.com Copper-promoted oxidative intramolecular C-H amination of hydrazones also provides an efficient route to 1H-indazoles under mild conditions. researchgate.net Silver(I)-mediated intramolecular oxidative C-H bond amination has also been shown to be effective for constructing a variety of 3-substituted indazoles. nih.gov

Palladium-catalyzed intramolecular C-H amination of aminohydrazones offers a ligand-free approach to 1H-indazoles. elsevierpure.com The requisite aminohydrazones can be readily prepared from tertiary amides. elsevierpure.com

Table 1: Examples of C-H Amination Routes to 1H-Indazoles
Starting MaterialReagents/CatalystKey TransformationReference
Arylhydrazones[Bis-(trifluoroacetoxy)iodo]benzene (PIFA)Direct aryl C-H amination elsevierpure.com
HydrazonesCopper promoterOxidative intramolecular C-H amination researchgate.net
HydrazonesSilver(I) saltOxidative intramolecular C-H amination nih.gov
AminohydrazonesPalladium catalyst (ligand-free)Intramolecular C-H amination elsevierpure.com

An alternative and widely used intramolecular cyclization strategy involves the formation of the N-N bond of the pyrazole (B372694) ring. These methods often start with precursors containing both nitrogen atoms, which are then cyclized to form the indazole.

A notable example is the copper-catalyzed N-N bond formation from ketimine species, which are readily prepared from o-aminobenzonitriles and organometallic reagents. researchgate.net This method utilizes oxygen as the sole oxidant and proceeds in good to excellent yields. researchgate.net Another approach involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines, which can selectively provide access to 1H-indazoles, as well as 2H- and 3H-indazoles. nih.gov This method is tolerant of various substituents, including alkyl, halogen, and methoxy (B1213986) groups. nih.gov

Reductive cyclization of o-nitro-ketoximes also affords 1H-indazoles under mild conditions. nih.gov Furthermore, novel cascade N-N bond forming reactions have been developed for the synthesis of indazole acetic acid scaffolds by heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile/solvent under basic conditions. rsc.org

Annulation Strategies (e.g., [3+2] Cycloadditions)

Annulation strategies, particularly [3+2] cycloaddition reactions, provide a powerful and convergent approach to the indazole core. In this methodology, a three-atom component reacts with a two-atom component to construct the five-membered pyrazole ring fused to a benzene (B151609) ring.

A common variant involves the reaction of arynes with diazo compounds. researchgate.netnih.gov The aryne, a highly reactive intermediate, serves as the two-atom component, while the diazo compound provides the three-atom fragment. This reaction is highly efficient and can be used to synthesize a wide range of substituted indazoles under mild conditions. researchgate.netnih.gov For example, the [3+2] cycloaddition of various diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like CsF or TBAF provides direct access to substituted indazoles. nih.gov

Similarly, the 1H-indazole skeleton can be constructed through a [3+2] annulation of arynes with hydrazones. researchgate.netbeilstein-journals.org Depending on the reaction conditions and the nature of the hydrazone (e.g., N-tosylhydrazones or N-aryl/alkylhydrazones), this method can afford either 3-substituted or 1,3-disubstituted indazoles. beilstein-journals.org Another example is the [3+2] dipolar cycloaddition of sydnones with arynes, which has been developed for the rapid and efficient synthesis of 2H-indazoles. rsc.org

Table 2: Annulation Strategies for Indazole Synthesis
Three-Atom ComponentTwo-Atom ComponentKey ReactionProduct TypeReference
Diazo compoundsArynes[3+2] CycloadditionSubstituted 1H-Indazoles researchgate.netnih.gov
HydrazonesArynes[3+2] Annulation3-Substituted or 1,3-Disubstituted 1H-Indazoles researchgate.netbeilstein-journals.org
SydnonesArynes[3+2] Dipolar Cycloaddition2H-Indazoles rsc.org

Diazotization-Based Syntheses

Classical and effective methods for indazole synthesis often involve the diazotization of ortho-alkylanilines followed by intramolecular cyclization. nih.gov This process typically involves the conversion of the primary amino group of an aniline (B41778) derivative into a diazonium salt, which then undergoes an intramolecular reaction with a suitable ortho-substituent to form the pyrazole ring.

A modern variation of this concept involves the reaction of diazonium salts with diazo compounds. This catalyst-free method proceeds through a diazenium (B1233697) intermediate, which undergoes intramolecular electrophilic cyclization to yield indazoles in excellent yields. This approach provides a practical route to 3-ester-functionalized indazoles.

Functionalization and Derivatization at Specific Positions

Once the indazole core is synthesized, further derivatization is often necessary to introduce the desired substituents and modulate the compound's properties. For the synthesis of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole, the key derivatization step is the introduction of the 2-(4-chlorophenoxy)ethyl group at the N1 position of the indazole ring.

Direct alkylation of 1H-indazoles typically leads to a mixture of N1- and N2-substituted products. rsc.org However, regioselective N1-alkylation can be achieved by carefully selecting the reaction conditions, including the base, solvent, and alkylating agent.

A promising system for achieving high N1 regioselectivity is the use of sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) with an alkyl bromide as the electrophile. nih.gov This method has been shown to provide excellent N1 selectivity for a range of C3-substituted indazoles. The choice of base and solvent can significantly influence the N1/N2 ratio, with factors such as steric and electronic effects of substituents on the indazole ring also playing a crucial role. For instance, employing cesium carbonate in dioxane has also been reported for N1-alkylation using alkyl tosylates. rsc.org

To synthesize this compound, a suitable alkylating agent would be 1-(2-bromoethoxy)-4-chlorobenzene (B1362648) or a related electrophile. The reaction would be carried out on a pre-formed 1H-indazole under basic conditions optimized for N1-alkylation.

Beyond N-alkylation, the indazole ring can be functionalized at various carbon positions. Halogenation, particularly at the C3 position, is a common strategy to introduce a handle for further modifications via cross-coupling reactions. For example, 3-iodoindazoles can be prepared and subsequently used in Suzuki-Miyaura, Sonogashira, or other palladium-catalyzed coupling reactions to introduce aryl, alkenyl, or alkynyl groups. Direct C-H functionalization at various positions of the indazole ring has also emerged as a powerful tool for late-stage diversification.

Table 3: Strategies for N1-Alkylation of 1H-Indazoles
BaseSolventAlkylating AgentSelectivityReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)Alkyl bromideHigh N1 selectivity nih.gov
Cesium Carbonate (Cs₂CO₃)DioxaneAlkyl tosylateHigh N1 selectivity rsc.org

N-Alkylation and N-Acylation of the Indazole Nitrogen

The indazole ring contains two nitrogen atoms, and its NH hydrogen can exist in tautomeric forms, primarily the 1H- and 2H-isomers. chemicalbook.comnih.gov The 1H-tautomer is generally more thermodynamically stable than the 2H-form. chemicalbook.comnih.gov Direct alkylation or acylation of the indazole nitrogen often results in a mixture of N1 and N2 substituted products, making regioselective synthesis a significant challenge. nih.govresearchgate.netbeilstein-journals.org

Achieving regioselective N1-substitution on the indazole ring is a key step in synthesizing compounds like this compound. The choice of reaction conditions, including the base, solvent, and the nature of the alkylating agent, significantly influences the ratio of N1 to N2 isomers. researchgate.netnih.gov

Research has shown that using sodium hydride (NaH) as a base in tetrahydrofuran (THF) is a promising system for achieving high N1 selectivity in the alkylation of indazoles. researchgate.netnih.gov This high regioselectivity is particularly pronounced with indazoles bearing electron-deficient substituents. beilstein-journals.org The proposed mechanism for this selectivity involves the coordination of the sodium cation with the N2-nitrogen and an electron-rich atom in a C3 substituent, sterically hindering attack at the N2 position and favoring substitution at N1. researchgate.netbeilstein-journals.org In contrast, Mitsunobu conditions often show a preference for the formation of the N2-substituted regioisomer. nih.gov

The regioselectivity can also be influenced by steric and electronic effects of substituents already present on the indazole ring. For instance, indazoles with substituents at the C7 position, such as NO₂ or CO₂Me, have been shown to yield excellent N2 regioselectivity. nih.gov Regioselective N-acylation can also be used as an indirect method; the initial product may be the N2-acylindazole, which can then isomerize to the more stable N1 regioisomer. nih.gov

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Indazole

To synthesize this compound, the indazole nucleus is reacted with a suitable electrophile carrying the 2-(4-chlorophenoxy)ethyl group. This is typically achieved through a nucleophilic substitution reaction where the indazole anion attacks an alkylating agent.

The synthesis follows the general principles of N-alkylation. The indazole is first deprotonated with a base, such as sodium hydride (NaH), in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), to form the indazolide anion. This anion then acts as a nucleophile, attacking an alkylating agent like 1-(2-bromoethoxy)-4-chlorobenzene or 2-(4-chlorophenoxy)ethyl tosylate. To ensure the desired N1-substitution, the regioselective methods described previously are employed, with the NaH/THF system being a preferred choice for high N1 selectivity. researchgate.netnih.gov

The general reaction can be depicted as: Indazole + Base → Indazolide Anion Indazolide Anion + 2-(4-chlorophenoxy)ethyl-X → this compound + X⁻ (where X is a leaving group like Br, I, or OTs)

C-Substitutions on the Indazole Ring (e.g., at C3, C5)

Further diversification of the this compound structure can be achieved by introducing various substituents onto the carbon atoms of the indazole's bicyclic ring system. Positions C3 and C5 are common sites for such modifications.

Halogenation is a key functionalization strategy as it introduces a versatile handle for subsequent cross-coupling reactions. chim.it The C3 position of the indazole ring can be halogenated using various reagents. chemicalbook.com For instance, direct bromination at C3 can be achieved using reagents like dibromohydantoin under ultrasound irradiation or N-bromosuccinimide (NBS). nih.govrsc.org Iodination is often performed using iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in DMF. chim.itmdpi.com Chlorination can be accomplished with N-chlorosuccinimide (NCS). researchgate.net

Once halogenated, these indazole derivatives become excellent substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. For example, a 5-bromo-1-alkyl-1H-indazole can be coupled with various boronic acids in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like K₂CO₃, to yield 5-aryl or 5-heteroaryl indazoles. nih.gov Similarly, C3-halogenated indazoles can undergo Suzuki coupling to produce 3-substituted analogues. mdpi.com

Table 2: Examples of Halogenation and Cross-Coupling Reactions on the Indazole Ring

Beyond halogenation and cross-coupling, a variety of other functional groups can be installed on the indazole ring to create a diverse library of analogues. The C3 position is particularly amenable to functionalization. chim.it Methods for introducing different groups include:

Acylation: Rhodium(III)-catalyzed reactions can introduce acyl groups at the C3 position via C-H bond functionalization. nih.gov

Amination: Direct amination reactions can install amino groups, which are important for further derivatization.

Borylation: The introduction of a boryl group, for example at C3, provides a substrate that is ready for subsequent Suzuki-Miyaura cross-coupling reactions. chim.it

These derivatization strategies allow for the fine-tuning of the molecule's steric and electronic properties.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic organic chemistry offers several advanced techniques to improve the efficiency, selectivity, and environmental friendliness of synthesizing indazole derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate reactions, such as the Suzuki cross-coupling of bromoindazoles. nih.govnih.gov This technique can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov

Ultrasound Sonication: As mentioned, ultrasound has been employed for efficient C3-bromination of indazoles, often leading to shorter reaction times and milder conditions. nih.gov

Electrochemical Methods: Electrochemical synthesis is emerging as a green and efficient alternative for halogenation. Metal- and oxidant-free electrochemical halogenation of 2H-indazoles at the C3 position has been successfully demonstrated. rsc.orgresearchgate.net

Flow Chemistry: While not extensively detailed in the provided context for this specific compound, flow chemistry offers precise control over reaction parameters like temperature, pressure, and reaction time, which can be beneficial for optimizing regioselectivity and improving safety for potentially hazardous reactions.

Catalyst and Ligand Development: The choice of catalyst and ligand is critical in cross-coupling reactions. For instance, copper-catalyzed C-N cross-coupling reactions have been developed for the regioselective synthesis of 2-substituted-2H-indazoles. rsc.org The development of new palladium catalysts and ligands continues to expand the scope and efficiency of reactions like the Suzuki, Buchwald-Hartwig, and Heck couplings on the indazole core. nih.govresearchgate.net

The optimization of reaction conditions remains a central theme, with studies focusing on the interplay between bases, solvents, temperature, and catalysts to control outcomes, particularly the challenging N1/N2 regioselectivity in alkylation reactions. nih.govresearchgate.netbeilstein-journals.org

Metal-Catalyzed Reactions

Transition-metal catalysis offers robust and versatile methods for the formation of C-N bonds, which are central to the synthesis of N-substituted indazoles. rsc.org Strategies such as the Buchwald-Hartwig amination and Ullmann condensation are frequently employed for the N-arylation and, in some cases, N-alkylation of heterocyclic compounds, including indazole.

For the synthesis of this compound, a metal-catalyzed cross-coupling reaction could be envisioned between 1H-indazole and a suitable precursor of the side chain, such as 1-(2-bromoethoxy)-4-chlorobenzene. Palladium or copper catalysts are commonly used for such transformations. For instance, copper-catalyzed reactions, often referred to as Ullmann-type couplings, can effectively promote the formation of the N-1 alkylated product under relatively mild conditions. These reactions typically involve a copper(I) salt (e.g., CuI) as the catalyst, often in the presence of a ligand such as a diamine or phenanthroline, and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Table 1: Representative Metal-Catalyzed Systems for N-Alkylation of Indazoles

Catalyst System Base Solvent Temperature (°C) Typical Yields (%)
Pd₂(dba)₃ / Xantphos Cs₂CO₃ Toluene 100-120 60-90
CuI / L-proline K₂CO₃ DMSO 90-110 75-95
CuI / 1,10-Phenanthroline K₃PO₄ DMF 100-130 70-92

Note: This table presents generalized conditions for analogous reactions; specific optimization would be required for the target compound.

Metal-Free Methodologies

Metal-free approaches provide an alternative to catalysis-based methods, often involving more classical nucleophilic substitution reactions. The direct N-alkylation of 1H-indazole with an appropriate alkyl halide is the most straightforward metal-free route. This reaction proceeds via the deprotonation of the indazole N-H proton by a base to form the indazolide anion, which then acts as a nucleophile.

The synthesis of this compound can be achieved by reacting 1H-indazole with 1-(2-haloethoxy)-4-chlorobenzene (where halo = Cl, Br, I) or a related tosylate. The choice of base and solvent is critical for achieving high regioselectivity for the desired N-1 isomer. nih.gov Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or DMF are highly effective. nih.gov Weaker bases like potassium carbonate in polar aprotic solvents can also be used, sometimes leading to different N-1/N-2 isomer ratios. rug.nl The reaction generally favors the formation of the thermodynamically more stable N-1 product, although the kinetic N-2 product can sometimes be significant. nih.gov

Recent advancements in metal-free synthesis include photochemical or thermochemical methods that enable intramolecular cyclizations to form the indazole core, though these are less direct for synthesizing pre-formed indazoles with specific N-substituents. amazonaws.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The functionalization of indazoles is particularly amenable to microwave irradiation. rsc.org

Both metal-catalyzed and metal-free synthetic routes to this compound can be significantly enhanced through the use of microwave heating. The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively, reducing reaction times from many hours to mere minutes. For example, a conventionally heated Ullmann-type coupling that might require 12-24 hours can often be completed in 15-60 minutes in a microwave reactor. This acceleration is beneficial for high-throughput synthesis and library generation of indazole analogues.

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Indazole

Parameter Conventional Heating Microwave Irradiation
Reaction Time 8 - 24 hours 10 - 60 minutes
Temperature 80 - 150 °C 100 - 180 °C
Yield Moderate to Good Good to Excellent
Side Products Often higher Often lower

Note: Data is generalized from studies on various heterocyclic alkylations.

Multi-Step Synthetic Sequences and Yield Optimization

Optimization strategies involve the systematic variation of several reaction parameters:

Base: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) can significantly alter the N-1:N-2 product ratio. Stronger bases like NaH in THF have been shown to favor N-1 selectivity for many substituted indazoles. nih.gov

Solvent: The polarity and nature of the solvent (e.g., THF, DMF, DMSO, acetonitrile) can influence the solubility of the indazolide salt and the reaction kinetics, thereby affecting regioselectivity.

Leaving Group: The reactivity of the electrophile, 1-(2-X-ethoxy)-4-chlorobenzene, depends on the leaving group (X). The general reactivity trend is I > Br > OTs > Cl. A more reactive electrophile can lead to faster reaction rates but may sometimes decrease selectivity.

Temperature and Reaction Time: These parameters must be balanced to ensure complete conversion without promoting side reactions or decomposition.

A typical multi-step sequence would first involve the preparation of the electrophilic side-chain precursor, for instance, by reacting 4-chlorophenol (B41353) with 1-bromo-2-chloroethane (B52838) under basic conditions. The resulting 1-(2-bromoethoxy)-4-chlorobenzene is then reacted with 1H-indazole in the optimized N-alkylation step. Purification, typically by column chromatography, is required to separate the N-1 and N-2 isomers.

Analytical Characterization of Synthesized Compounds

The unambiguous identification and structural confirmation of this compound and its analogues rely on a combination of modern analytical techniques.

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of N-substituted indazoles, as it allows for the definitive assignment of the substitution position (N-1 vs. N-2).

¹H NMR: The proton spectrum of this compound would exhibit characteristic signals for the aromatic protons on both the indazole and 4-chlorophenyl rings, typically in the range of δ 7.0–8.2 ppm. The protons of the ethyl linker would appear as two distinct triplets in the upfield region (δ 4.2–4.8 ppm), corresponding to the -NCH₂- and -OCH₂- groups. The proton on the indazole C3 position is often a sharp singlet.

¹³C NMR: The carbon spectrum would show signals for all 15 carbon atoms in the molecule, with the aromatic carbons appearing between δ 110–160 ppm and the aliphatic ethyl carbons between δ 45–70 ppm.

2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is crucial for distinguishing between N-1 and N-2 isomers. For an N-1 substituted indazole, a correlation is observed between the protons of the methylene (B1212753) group attached to the nitrogen (-NCH₂-) and the indazole ring carbon C7a. nih.gov Conversely, for the N-2 isomer, a correlation would be seen between these same protons and carbon C3. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Indazole-H3 ~8.0 s
Indazole-H7 ~7.8 d
Indazole-H4, H5, H6 7.1 - 7.6 m
Chlorophenyl-H 6.9 (d), 7.3 (d) AA'BB' system
N-CH₂ ~4.6 t
O-CH₂ ~4.4 t

Note: Predictions are based on data from analogous structures and may vary.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the target compound would be expected to show characteristic absorption bands for C-O-C (ether) stretching around 1240 cm⁻¹ and 1050 cm⁻¹, aromatic C=C stretching in the 1600–1450 cm⁻¹ region, aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching below 3000 cm⁻¹. The C-Cl bond would exhibit a strong absorption in the fingerprint region, typically around 750-850 cm⁻¹. nih.gov

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum for C₁₅H₁₃ClN₂O would show a molecular ion peak (M⁺) at m/z 272, along with an isotope peak (M+2)⁺ at m/z 274 with approximately one-third the intensity, which is characteristic of the presence of one chlorine atom. Common fragmentation pathways would likely involve cleavage of the ether bond or the ethyl linker.

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. While the specific crystal structure of this compound is not reported in the available literature, analysis of related N-substituted indazole and imidazole (B134444) structures allows for an educated prediction of its solid-state characteristics. rug.nlnih.govresearchgate.net

Upon successful crystallization, the structure would confirm N-1 substitution. The analysis would reveal the planarity of the bicyclic indazole system and the 4-chlorophenyl ring. The conformation of the flexible ethyl ether linker, defined by the C-C-O-C and N-C-C-O torsion angles, would be determined. In the solid state, the crystal packing would likely be stabilized by various intermolecular interactions. Although the molecule lacks classical hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds could be present. researchgate.net Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of such compounds and would be expected to play a significant role in stabilizing the crystal lattice. mdpi.com

Table 4: Typical Crystallographic Data for Related N-Substituted Azole Structures

Parameter Typical Value / Observation
Crystal System Monoclinic or Triclinic
Space Group P2₁/c, P-1
Indazole Ring Largely planar
Intermolecular Interactions π–π stacking, C-H···O/N bonds, Cl···π contacts

Note: Data is compiled from published structures of similar molecules like 1-[2-(2,4-dichlorophenyl)-2-(prop-2-enyloxy)ethyl]-1H-imidazole. nih.gov

Preclinical Biological Evaluation of 1 2 4 Chlorophenoxy Ethyl 1h Indazole and Derivatives

In Vitro Cellular Assays for Biological Activity

Extensive literature searches were conducted to collate preclinical data on the biological activities of the specific chemical compound 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole. The following subsections detail the findings, or lack thereof, for the specified in vitro cellular assays.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

No specific studies detailing the antiproliferative or cytotoxic activities of this compound against any cancer cell lines were identified in the reviewed scientific literature. While numerous studies have investigated various other indazole derivatives for their anticancer properties, data for this particular compound is not publicly available. Research on the broader class of indazole derivatives has shown that structural modifications can lead to significant antiproliferative effects against a range of human cancer cell lines, including those from lung, leukemia, prostate, and liver cancers. nih.govciac.jl.cn For instance, certain indazole-chalcone hybrids and other derivatives have demonstrated potent inhibitory activities, sometimes exceeding that of established chemotherapy agents like sorafenib (B1663141) in specific cell lines. ciac.jl.cn However, without direct experimental evidence, the specific activity of this compound remains uncharacterized.

Antimicrobial and Antibiofilm Activities (e.g., against Candida albicans)

There is no available research in the public domain that specifically evaluates the antimicrobial or antibiofilm activities of this compound, including against Candida albicans. The broader family of indazole compounds has been noted for diverse biological activities, which can include antibacterial and antifungal properties. nih.gov Similarly, other heterocyclic compounds, such as 1,2,4-triazoles and imidazole (B134444) derivatives, have been the subject of extensive research for their efficacy against Candida albicans and other microbial pathogens. ekb.egmdpi.comnih.gov These studies often report on the synthesis of new derivatives and their minimum inhibitory concentration (MIC) values, but such data is absent for this compound itself.

Modulation of Apoptosis Pathways (e.g., Caspase Activation, Bcl-2/Bax Regulation, Mitochondrial Membrane Potential)

Specific data on the modulation of apoptosis pathways by this compound, such as its effects on caspase activation, the Bcl-2/Bax ratio, or mitochondrial membrane potential, could not be located in published scientific studies. In the broader context of indazole derivatives, some compounds have been shown to induce apoptosis in cancer cells. nih.gov This is often demonstrated through the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov Such activities are frequently linked to the compound's cytotoxic effects on cancer cells. However, the specific capacity of this compound to engage these or other apoptotic mechanisms has not been reported.

Effects on Cell Migration, Invasion, and Colony Formation

No studies were found that specifically investigated the effects of this compound on cell migration, invasion, or colony formation. Research into other indazole derivatives has demonstrated that certain molecules within this class can inhibit these key processes involved in cancer metastasis. nih.gov For example, some derivatives have been shown to disrupt the migration and invasion of breast cancer cells. nih.gov These evaluations are critical for determining the potential of a compound to inhibit cancer spread, but such assessments have not been published for this compound.

Receptor Agonism/Antagonism and Enzyme Inhibition Assays (e.g., Kinases, Cytochrome b, 5-HT2C, Glucocorticoid Receptor)

There is no specific information available in the scientific literature regarding the receptor agonism/antagonism or enzyme inhibition profile of this compound. Indazole-based compounds have been widely explored as inhibitors of various enzymes, particularly protein kinases, which are crucial targets in cancer therapy. nih.gov For instance, different indazole derivatives have been developed as potent inhibitors of kinases like ERK1/2. nih.gov Additionally, other indazole-containing molecules have been designed and synthesized to act as selective antagonists for receptors such as the EP1 receptor. nih.gov Without dedicated screening and characterization, the specific targets and inhibitory constants for this compound remain unknown.

Evaluation of Cellular Pathway Modulation (e.g., MAPK Signaling, p53 Pathway, TRAIL-inducing Death Pathway)

No published research has specifically evaluated the effect of this compound on cellular signaling pathways such as the MAPK signaling cascade or the p53 pathway. The modulation of these pathways is a key mechanism for many anticancer agents. For example, some indazole derivatives have been investigated as inhibitors of the ERK1/2 component of the MAPK pathway. nih.gov Furthermore, the p53 tumor suppressor pathway is a common target for therapeutic intervention, with various compounds being explored for their ability to activate this pathway and induce apoptosis. nih.govnih.gov However, whether this compound interacts with these or other critical cellular pathways has not been determined.

In Vivo Efficacy Studies in Relevant Animal Models

The therapeutic potential of indazole derivatives has been investigated in various animal models to assess their efficacy in conditions such as cancer, inflammation, and microbial infections. These studies are crucial for understanding how these compounds behave in a complex biological system.

Evaluation in Cancer Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of new therapeutic agents. nih.govpharmacologydiscoveryservices.com

One study investigated a series of indazole derivatives for their anti-cancer properties, identifying a compound, designated as 2f, with significant activity. nih.gov In a 4T1 breast cancer tumor model, this derivative was shown to suppress tumor growth in vivo. nih.gov The 4T1 model is a widely used syngeneic model that mimics human breast cancer progression. The study highlighted that compound 2f exhibited potent growth inhibitory activity against several cancer cell lines in vitro before proceeding to the in vivo assessment. nih.gov While detailed tumor growth inhibition data from this specific study is not fully provided, the findings established the potential of this indazole derivative as a small molecule anti-cancer agent. nih.gov

Table 1: In Vivo Efficacy of Indazole Derivative 2f in a Cancer Model

Animal Model Cancer Type Compound Observed Effect

Assessment in Inflammatory Disease Models

The anti-inflammatory properties of the indazole core structure and its derivatives have been evaluated in acute inflammation models. researchgate.netnih.govnih.gov A key model used is the carrageenan-induced hind paw edema in rats, a standard method for screening potential anti-inflammatory drugs. researchgate.netnih.gov

In one comprehensive study, indazole and two of its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole, were assessed for their ability to reduce inflammation. researchgate.netnih.gov The compounds were found to significantly inhibit the paw edema in a dose- and time-dependent manner. researchgate.netnih.gov The maximum reduction in paw edema was observed five hours after administration. The derivative 5-aminoindazole showed the most potent effect, with an 83.09% inhibition of inflammation, an effect comparable to the standard anti-inflammatory drug, diclofenac (B195802) (84.50% inhibition). nih.gov

Table 2: Anti-Inflammatory Activity of Indazole and Derivatives in Carrageenan-Induced Rat Paw Edema

Compound Maximum Inhibition of Edema (%)
Indazole 61.03
5-aminoindazole 83.09
6-nitroindazole 74.33
Diclofenac (Standard) 84.50

Data represents the maximum inhibition observed at the fifth hour. nih.gov

Studies in Antimicrobial Efficacy Models

The indazole scaffold is also a subject of investigation for its antimicrobial properties. mdpi.commdpi.com Research has explored the efficacy of various indazole derivatives against a range of pathogens, including protozoa and bacteria.

A study on 2H-indazole derivatives demonstrated significant antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com Several of the synthesized compounds were more potent than metronidazole (B1676534), a standard drug. For instance, compound 18, a 2,3-diphenyl-2H-indazole derivative, was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com Another study highlighted the antileishmanial activity of the indazole derivative NV6 in a BALB/c mouse model of cutaneous leishmaniasis, where it significantly reduced lesion size and parasite load, comparable to the control drug amphotericin B. mdpi.com

While many of these evaluations are based on in vitro assays, they form the basis for subsequent in vivo studies. For example, some indazole derivatives have shown activity against Gram-positive bacterial strains in vitro, suggesting potential for future in vivo evaluation. mdpi.com

Table 3: Antiprotozoal Activity of Selected 2H-Indazole Derivatives (IC₅₀ values in µM)

Compound E. histolytica G. intestinalis T. vaginalis
Derivative 8 0.23 0.15 0.19
Derivative 10 0.25 0.17 0.20
Derivative 18 0.14 0.07 0.21
Metronidazole (Standard) 1.80 0.90 0.20

Data from in vitro assays. mdpi.com

Pharmacodynamic Marker Analysis in Animal Tissues

Pharmacodynamic studies, which assess the biochemical and physiological effects of drugs, are essential to understanding their mechanism of action. For indazole derivatives, these analyses have often been conducted alongside efficacy studies.

In the context of inflammation, the mechanism of action for indazole and its derivatives was linked to the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. researchgate.netnih.gov In vitro assays supporting the in vivo findings showed that these compounds inhibited the production of Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. researchgate.netnih.gov For example, the IC₅₀ value for 6-nitroindazole's inhibition of IL-1β was found to be 100.75 μM, which was comparable to the standard drug dexamethasone (B1670325) (102.23 μM). nih.gov

In cancer models, the anti-tumor effects of the indazole derivative 2f were associated with the induction of apoptosis. This was evidenced by the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov These markers indicate that the compound triggers programmed cell death in cancer cells, contributing to the suppression of tumor growth observed in vivo.

Table 4: Pharmacodynamic Effects of Indazole Derivatives

Therapeutic Area Derivative(s) Pharmacodynamic Marker Effect
Inflammation Indazole, 5-aminoindazole, 6-nitroindazole Cyclooxygenase-2 (COX-2) Inhibition
Inflammation Indazole, 5-aminoindazole, 6-nitroindazole Tumor Necrosis Factor-α (TNF-α) Inhibition
Inflammation Indazole, 5-aminoindazole, 6-nitroindazole Interleukin-1β (IL-1β) Inhibition
Cancer Derivative 2f Cleaved Caspase-3 Upregulation
Cancer Derivative 2f Bax Upregulation

Future Research and Applications of this compound: A Roadmap for Analogue Development and Advanced Therapeutic Strategies

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. The specific compound, this compound, represents a promising, yet underexplored, chemical entity. Future research into this compound and its analogues is poised to unlock new therapeutic potentials. This article outlines key directions for future investigation, focusing on the expansion of structure-activity relationship (SAR) studies, the application of advanced computational methods for optimization, and the development of sophisticated drug delivery systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves coupling a 4-chlorophenoxyethyl group to the indazole core. A Mannich base reaction can be employed, where indazole reacts with formaldehyde and a secondary amine to form the intermediate, followed by nucleophilic substitution with 2-(4-chlorophenoxy)ethyl bromide. Optimization includes using anhydrous conditions (e.g., DMF as solvent), controlled temperature (60–80°C), and catalytic KI to enhance reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) ensures high purity . Parallel methods for similar phenoxyethyl-substituted heterocycles suggest sonication or microwave-assisted synthesis to reduce reaction times .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions, particularly distinguishing between N1 and N2 indazole substitution. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. Data collection at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts. Powder XRD can further verify phase purity .

Q. What in vitro models are suitable for preliminary screening of biological activity?

  • Methodological Answer : Antifungal activity can be assessed using Alternaria solani (tomato early blight) in agar dilution assays, with MIC values compared to commercial fungicides like Difenoconazole . For anticancer screening, MTT assays on human cancer cell lines (e.g., MCF-7 for breast cancer) at 24–72 hr exposures are standard. Dose-response curves (0.1–100 µM) and IC₅₀ calculations help prioritize compounds for further study .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Systematic modifications to the indazole core (e.g., introducing electron-withdrawing groups at C-5) or phenoxyethyl chain (e.g., replacing chlorine with trifluoromethyl) can be evaluated. Computational docking (e.g., AutoDock Vina) against fungal CYP51 or human tubulin identifies key binding interactions. In vitro validation includes testing derivatives against Candida albicans (azole-resistant strains) or taxol-resistant cancer cells .

Q. What advanced analytical methods are recommended for quantifying this compound in environmental or biological matrices?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a C18 column (50°C, 0.3 mL/min flow) and ESI+ ionization provides sensitivity down to 0.1 ng/mL. For environmental samples (e.g., soil), QuEChERS extraction followed by GC-MS (DB-5MS column, 70 eV EI) detects residues at ppm levels. Method validation should include spike-recovery tests (80–120%) and matrix-matched calibration .

Q. How should researchers resolve contradictions in reported biological efficacy across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum concentration). Meta-analysis using standardized protocols (e.g., CLSI guidelines for antifungals) and head-to-head comparisons under controlled variables (e.g., identical cell lines, exposure times) are critical. For example, conflicting cytotoxicity data may require reevaluating apoptosis pathways (caspase-3/7 assays) or efflux pump activity (Rh123 accumulation tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.